3-Chloropropionic acid, 2-ethoxyethyl ester
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Overview
Description
3-Chloropropionic acid, 2-ethoxyethyl ester is an organic compound with the molecular formula C7H13ClO3. It is a derivative of 3-chloropropionic acid, where the carboxyl group is esterified with 2-ethoxyethanol. This compound is used in various chemical syntheses and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloropropionic acid, 2-ethoxyethyl ester typically involves the esterification of 3-chloropropionic acid with 2-ethoxyethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Chloropropionic acid, 2-ethoxyethyl ester can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the compound can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3-chloropropionic acid and 2-ethoxyethanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents like water or alcohols.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done with sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted propionic acid derivatives.
Hydrolysis: Products are 3-chloropropionic acid and 2-ethoxyethanol.
Oxidation: Products include oxidized carboxylic acids or other derivatives.
Scientific Research Applications
3-Chloropropionic acid, 2-ethoxyethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-chloropropionic acid, 2-ethoxyethyl ester involves its interaction with molecular targets such as enzymes and receptors. The ester group can be hydrolyzed to release 3-chloropropionic acid, which can then interact with specific enzymes or receptors, leading to various biochemical effects. The chlorine atom in the compound can also participate in nucleophilic substitution reactions, altering the activity of target molecules.
Comparison with Similar Compounds
Similar Compounds
3-Chloropropionic acid: The parent compound, which lacks the ethoxyethyl ester group.
2-Chloropropionic acid: A similar compound with the chlorine atom on the second carbon.
3-Chloropropionic acid, ethyl ester: An ester derivative with an ethyl group instead of the 2-ethoxyethyl group.
Uniqueness
3-Chloropropionic acid, 2-ethoxyethyl ester is unique due to the presence of the 2-ethoxyethyl ester group, which imparts different chemical and physical properties compared to its analogs. This structural difference can influence its reactivity, solubility, and interactions with biological systems, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
2-ethoxyethyl 3-chloropropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO3/c1-2-10-5-6-11-7(9)3-4-8/h2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBQPESKWLVDSLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC(=O)CCCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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